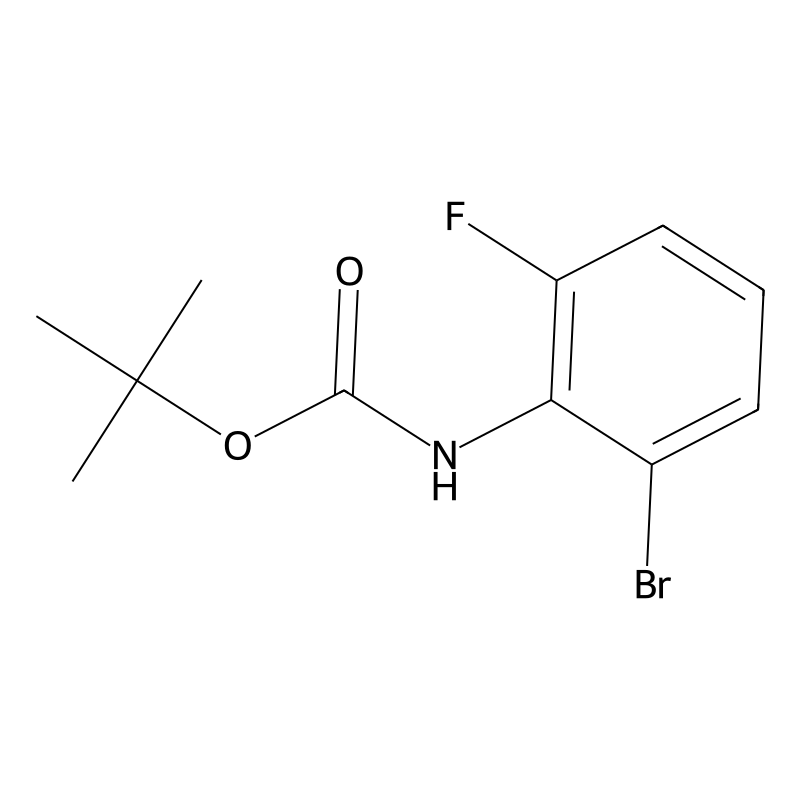tert-butyl N-(2-bromo-6-fluorophenyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- This compound can be used as a building block in the synthesis of more complex molecules . The presence of a bromine atom makes it a good candidate for various coupling reactions, such as Suzuki-Miyaura or Heck reactions.
- It could potentially have biological activity that makes it useful in the development of new drugs . The exact biological activity would depend on the specific context and the other components of the drug molecule.
- It can be used as an intermediate in the synthesis of pharmaceuticals . The bromine atom can be replaced with other groups in a subsequent reaction, allowing for the synthesis of a wide variety of different compounds.
- This compound can be used in the preparation of indolines, isoquinolinones, and indoles by palladium-catalyzed annulation of substituted haloanilines or substituted halobenzamides with norbornadiene as an acetylene synthon .
Organic Synthesis
Medicinal Chemistry
Pharmaceutical Intermediates
Preparation of Indolines, Isoquinolinones, and Indoles
Chemical Research
- This compound could be used in the synthesis of other complex molecules . The bromine atom in the compound makes it a good candidate for various coupling reactions.
- This compound can be used in the preparation of indolines, isoquinolinones, and indoles by palladium-catalyzed annulation of substituted haloanilines or substituted halobenzamides with norbornadiene as an acetylene synthon .
- In material science, it could potentially be used in the development of new materials, such as polymers or small molecule organic semiconductors .
Chemical Synthesis
Pharmaceutical Research
Preparation of Complex Organic Compounds
Material Science
Biological Research
Environmental Science
Tert-butyl N-(2-bromo-6-fluorophenyl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 290.13 g/mol. It is classified as a carbamate, which is a type of ester derived from carbamic acid. The compound features a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it structurally unique and potentially useful in various chemical applications. The presence of halogens (bromine and fluorine) often enhances the biological activity and reactivity of organic compounds, making them valuable in pharmaceutical chemistry .
- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, facilitating the synthesis of various derivatives.
- Decomposition: Under certain conditions, carbamates can decompose to release carbon dioxide and amines.
- Hydrolysis: In the presence of water and acids or bases, this compound can hydrolyze to form the corresponding amine and carbonic acid derivatives.
These reactions make tert-butyl N-(2-bromo-6-fluorophenyl)carbamate versatile for further chemical modifications .
The synthesis of tert-butyl N-(2-bromo-6-fluorophenyl)carbamate can be achieved through several methods:
- Direct Carbamation: Reacting 2-bromo-6-fluoroaniline with tert-butyl chloroformate in the presence of a base (such as triethylamine) to form the carbamate directly.text
2-Bromo-6-fluoroaniline + tert-butyl chloroformate → tert-butyl N-(2-bromo-6-fluorophenyl)carbamate - Substitution Reactions: Utilizing nucleophilic substitution where the amine is reacted with an appropriate halogenated carbon compound under controlled conditions.
- Coupling Reactions: Employing coupling agents to facilitate the formation of the desired carbamate from simpler precursors.
These methods highlight the compound's accessibility for research and industrial applications .
Tert-butyl N-(2-bromo-6-fluorophenyl)carbamate has several notable applications:
- Pharmaceutical Development: It serves as an intermediate in synthesizing biologically active compounds.
- Chemical Research: Used in studies examining structure-activity relationships in drug design.
- Analytical Chemistry: Employed as a reference standard in analytical methods for quantifying similar compounds .
Interaction studies involving tert-butyl N-(2-bromo-6-fluorophenyl)carbamate focus on its reactivity with various biological molecules:
- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its potential therapeutic effects.
- Enzyme Inhibition Studies: Understanding how it affects specific enzymes may reveal its role in metabolic pathways or disease mechanisms.
Such studies are crucial for evaluating its safety and efficacy for potential pharmaceutical applications .
Tert-butyl N-(2-bromo-6-fluorophenyl)carbamate shares structural similarities with other halogenated carbamates and phenolic compounds. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Tert-butyl N-(4-bromophenyl)carbamate | Bromine at para position | Different electronic properties affecting reactivity |
| Tert-butyl N-(3-fluorophenyl)carbamate | Fluorine at meta position | Potentially different biological activities |
| Ethyl N-(2-bromo-6-fluorophenyl)carbamate | Ethoxy instead of tert-butyl | Variation in solubility and stability |
The uniqueness of tert-butyl N-(2-bromo-6-fluorophenyl)carbamate lies in its specific halogen placements, which may influence its biological activity and chemical reactivity compared to these similar compounds .








